molecular formula C12H7F3O B6373538 4-(2,5-Difluorophenyl)-3-fluorophenol CAS No. 1261935-54-9

4-(2,5-Difluorophenyl)-3-fluorophenol

Cat. No.: B6373538
CAS No.: 1261935-54-9
M. Wt: 224.18 g/mol
InChI Key: RIRUSYCWZYJSSZ-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)-3-fluorophenol is a fluorinated aromatic compound characterized by a phenolic core substituted with fluorine atoms at the 3-position and a 2,5-difluorophenyl group at the 4-position. The evidence instead highlights three structurally related fluorinated phenylphenol derivatives, which will serve as the basis for comparative analysis.

Properties

IUPAC Name

4-(2,5-difluorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-7-1-4-11(14)10(5-7)9-3-2-8(16)6-12(9)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRUSYCWZYJSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684237
Record name 2,2',5'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-54-9
Record name [1,1′-Biphenyl]-4-ol, 2,2′,5′-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261935-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',5'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(2,5-Difluorophenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method is the reaction of 2,5-difluoroacetophenone with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(2,5-Difluorophenyl)-3-fluorophenol undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(2,5-Difluorophenyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key proteins and enzymes that are crucial for cellular processes .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Phenylphenol Compounds

The evidence identifies three compounds synthesized or sourced for use in ferroelectric nematic and superparamagnetic materials:

3-Fluoro-4-(3,4,5-trifluorophenyl)phenol

4-(4-Cyano-3,5-difluorophenyl)-3-fluorophenol

4-(3,5-Difluoro-4-nitrophenyl)-3-fluorophenol

Structural and Functional Differences

Compound Substituents on the Phenyl Ring Key Functional Groups Potential Applications
3-Fluoro-4-(3,4,5-trifluorophenyl)phenol 3,4,5-Trifluoro Fluorine (-F) Ferroelectric nematic materials
4-(4-Cyano-3,5-difluorophenyl)-3-fluorophenol 3,5-Difluoro, 4-cyano Cyano (-CN) Superparamagnetic composites
4-(3,5-Difluoro-4-nitrophenyl)-3-fluorophenol 3,5-Difluoro, 4-nitro Nitro (-NO₂) High-polarizability liquid crystals

Key Research Findings

Electronic Effects: The cyano group in 4-(4-cyano-3,5-difluorophenyl)-3-fluorophenol enhances dipole-dipole interactions, critical for superparamagnetic behavior . Nitro groups (e.g., in 4-(3,5-difluoro-4-nitrophenyl)-3-fluorophenol) increase polarizability, favoring alignment in electric fields for liquid crystal applications . Trifluorinated derivatives (e.g., 3-fluoro-4-(3,4,5-trifluorophenyl)phenol) exhibit reduced steric hindrance, improving molecular packing in nematic phases .

Synthetic Accessibility: All three compounds were synthesized via established aryl coupling reactions, with 4-(3,5-difluoro-4-nitrophenyl)-3-fluorophenol requiring nitro-group introduction via nitration .

Thermal Stability: Cyano- and nitro-substituted derivatives show higher thermal stability (>250°C) compared to purely fluorinated analogs, as inferred from their use in high-temperature material processing .

Implications for 4-(2,5-Difluorophenyl)-3-fluorophenol

  • Electronic Properties : Reduced fluorine content (vs. 3,4,5-trifluorophenyl derivatives) might lower dielectric anisotropy, limiting utility in ferroelectric applications.

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